Cas no 57774-78-4 (2,5-dimethylbenzene-1-carbothioamide)

2,5-dimethylbenzene-1-carbothioamide 化学的及び物理的性質
名前と識別子
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- 2,5-dimethylbenzene-1-carbothioamide
-
- インチ: 1S/C9H11NS/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11)
- InChIKey: XOVZUOHMKCSAHT-UHFFFAOYSA-N
- ほほえんだ: S=C(C1C=C(C)C=CC=1C)N
計算された属性
- せいみつぶんしりょう: 165.06122053g/mol
- どういたいしつりょう: 165.06122053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 58.1Ų
2,5-dimethylbenzene-1-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1866570-0.1g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 0.1g |
$364.0 | 2023-09-18 | ||
Enamine | EN300-1866570-1.0g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1866570-10g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 10g |
$1778.0 | 2023-09-18 | ||
Enamine | EN300-1866570-5.0g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1866570-0.5g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 0.5g |
$397.0 | 2023-09-18 | ||
Enamine | EN300-1866570-2.5g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 2.5g |
$810.0 | 2023-09-18 | ||
Enamine | EN300-1866570-1g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 1g |
$414.0 | 2023-09-18 | ||
Enamine | EN300-1866570-0.05g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 0.05g |
$348.0 | 2023-09-18 | ||
Enamine | EN300-1866570-0.25g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 0.25g |
$381.0 | 2023-09-18 | ||
Enamine | EN300-1866570-10.0g |
2,5-dimethylbenzene-1-carbothioamide |
57774-78-4 | 10g |
$4236.0 | 2023-06-03 |
2,5-dimethylbenzene-1-carbothioamide 関連文献
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
2,5-dimethylbenzene-1-carbothioamideに関する追加情報
2,5-Dimethylbenzene-1-carbothioamide (CAS No: 57774-78-4)
2,5-Dimethylbenzene-1-carbothioamide, also known as thiocarbamide derivative, is a versatile organic compound with the molecular formula C9H13NCS. This compound belongs to the class of thioureas and has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields.
The structure of 2,5-dimethylbenzene-1-carbothioamide consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a carbothioamide group (-C(S)NH2) at position 1. This arrangement imparts the molecule with both aromatic stability and reactivity due to the presence of the thiourea functionality. The compound is typically synthesized through amination reactions or by modifying existing thiourea derivatives.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. Its ability to act as a ligand in metal coordination chemistry has opened new avenues for its use in catalysis and sensing applications.
In terms of physical properties, 2,5-dimethylbenzene-1-carbothioamide is a crystalline solid with a melting point around 180°C. It is sparingly soluble in water but exhibits good solubility in polar organic solvents such as DMF and DMSO. These properties make it suitable for use in various organic synthesis reactions where precise control over solubility is required.
The chemical reactivity of this compound is primarily governed by the thiourea group, which can undergo nucleophilic substitution, condensation, and cyclization reactions under appropriate conditions. Recent research has demonstrated its utility in the synthesis of bioactive compounds, including antifungal and antibacterial agents.
In terms of applications, this compound has found use in agrochemicals, pharmaceutical intermediates, and specialty chemicals. Its role as an intermediate in the synthesis of herbicides and insecticides has been particularly noteworthy. Additionally, it has been explored for its potential in green chemistry processes due to its ability to facilitate catalytic cycles under mild conditions.
Safety considerations are essential when handling this compound due to its potential irritant properties. Proper personal protective equipment (PPE) should be used during synthesis and handling to minimize exposure risks.
In conclusion, CAS No: 57774-78-4, or 2,5-dimethylbenzene-1-carbothioamide, represents a valuable building block in modern organic chemistry with diverse applications across multiple industries. Ongoing research continues to uncover new uses for this compound, underscoring its importance in both academic and industrial settings.
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